molecular formula C13H16N4O B2438921 3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide CAS No. 1856098-44-6

3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2438921
CAS No.: 1856098-44-6
M. Wt: 244.298
InChI Key: IRECZFOQBLMCLY-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the ethyl group: Alkylation reactions using ethyl halides can be employed to introduce the ethyl group.

    Formation of the carboxamide group: This can be achieved through the reaction of the corresponding carboxylic acid with an amine or ammonia.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Alkyl halides or aryl halides can be used as reagents in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals or dyes.

Mechanism of Action

The mechanism of action of 3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-ethyl-1H-pyrazole-5-carboxamide: Lacks the 4-methylphenyl group.

    3-amino-1-ethyl-N-phenyl-1H-pyrazole-5-carboxamide: Lacks the methyl group on the phenyl ring.

    3-amino-1-ethyl-N-(4-chlorophenyl)-1H-pyrazole-5-carboxamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the 4-methylphenyl group in 3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide may confer unique chemical properties and biological activities compared to its analogs. This could include differences in solubility, reactivity, and bioavailability.

Properties

IUPAC Name

5-amino-2-ethyl-N-(4-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-3-17-11(8-12(14)16-17)13(18)15-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H2,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRECZFOQBLMCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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